1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride

Catalog No.
S519204
CAS No.
61-40-5
M.F
C13H16ClNOS
M. Wt
269.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino...

CAS Number

61-40-5

Product Name

1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride

IUPAC Name

1-(1-benzothiophen-3-yl)-3-(dimethylamino)propan-1-one;hydrochloride

Molecular Formula

C13H16ClNOS

Molecular Weight

269.79 g/mol

InChI

InChI=1S/C13H15NOS.ClH/c1-14(2)8-7-12(15)11-9-16-13-6-4-3-5-10(11)13;/h3-6,9H,7-8H2,1-2H3;1H

InChI Key

VLWUPJUWLHHZIS-UHFFFAOYSA-N

SMILES

CN(C)CCC(=O)C1=CSC2=CC=CC=C21.Cl

Solubility

Soluble in DMSO

Synonyms

AQ 1989, AQ-1989, benzothienyl-2-beta-(N,N-dimethylamino)ethyl ketone

Canonical SMILES

CN(C)CCC(=O)C1=CSC2=CC=CC=C21.Cl

Description

The exact mass of the compound 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride is 269.0641 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108961. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride is a chemical compound with the molecular formula C9H12ClNOSC_9H_{12}ClNOS. It features a propanone group substituted with a benzo[b]thiophene and a dimethylamino moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water, making it useful for various applications in medicinal chemistry and pharmacology .

, particularly those involving nucleophilic substitutions and electrophilic additions. For instance, it can undergo:

  • Mannich Reaction: Involving the reaction of formaldehyde with dimethylamine and a thiophene derivative to yield the desired product .
  • Acylation Reactions: The dimethylamino group can be acylated, leading to derivatives that may exhibit altered biological activities.

These reactions are crucial for synthesizing analogs that may have improved efficacy or selectivity in biological applications.

1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride exhibits significant biological activity, particularly as an anti-thrombotic agent. It functions by inhibiting platelet aggregation, which is vital for preventing thrombosis-related conditions . Its mechanism of action may involve modulation of specific signaling pathways in platelets, although detailed mechanisms require further investigation.

The synthesis of 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride typically involves:

  • Starting Materials: The synthesis often begins with 2-acetylthiophene.
  • Mannich Reaction: This involves the reaction of 2-acetylthiophene with N-methylbenzylamine and formaldehyde under acidic conditions to form an intermediate.
  • Formation of Hydrochloride Salt: The final step usually involves neutralizing the base with hydrochloric acid to form the hydrochloride salt .

This method allows for the efficient production of the compound while maintaining high yields.

The primary applications of 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride include:

  • Pharmaceutical Development: As an anti-thrombotic agent, it is explored for use in treating cardiovascular diseases.
  • Research: It serves as a tool compound in studying platelet biology and thrombosis mechanisms.

Additionally, its unique structure may allow for further modifications leading to new therapeutic agents.

Interaction studies of this compound are essential for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that it interacts with various receptors involved in platelet activation. Further research is needed to elucidate its full interaction profile with other biological molecules and pathways.

Several compounds share structural similarities with 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochlorideSimilar core structureDifferent thiophene substitution
Benzo[b]thiophen-3-ylmethanamine hydrochlorideLacks propanone groupFocus on amine functionality
AQ 1989Anti-thrombotic agentSpecific focus on platelet aggregation inhibition

These compounds highlight the uniqueness of 1-Propanone, 1-benzo(b)thien-3-yl-3-(dimethylamino)-, hydrochloride due to its combined structural features that enhance its biological activity while providing avenues for further research and development in medicinal chemistry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

269.0641

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

61-40-5

Dates

Modify: 2024-02-18
1: Chignard M, Maamer M, Lalau Keraly C, Greiss M, Aurousseau M, Benveniste J. Inhibitory effects of three new synthetic compounds on human platelet aggregation. Thromb Res. 1986 Nov 15;44(4):445-54. PubMed PMID: 3099419.

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